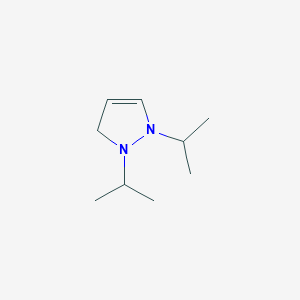
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 2,3-allenyl hydrazines with aryl iodides under palladium-catalyzed coupling-cyclization conditions yields 2,3-dihydro-1H-pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium, and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert it into pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are used.
Substitution: Reagents like aryl halides and alkylating agents are employed under various conditions.
Major Products
Oxidation: Pyrazolones
Reduction: Pyrazolines
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole can be compared with other similar compounds in the pyrazole family:
Pyrazole: The parent compound with a simpler structure.
Pyrazoline: The reduced form of pyrazole with a dihydro structure.
Indazole: A benzo-fused derivative of pyrazole with additional biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
生物活性
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring with two nitrogen atoms and two isopropyl substituents, contributes to its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a saturated dihydro group which enhances stability compared to unsaturated pyrazoles.
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Certain pyrazoles demonstrate effectiveness against various bacterial strains. The compound's ability to interact with microbial enzymes is a key factor in its antimicrobial properties.
- Enzyme Inhibition : Molecular docking studies indicate that this compound binds effectively to cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This suggests potential anti-inflammatory applications.
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrazoles can exhibit antiproliferative effects in cancer cell lines. The specific mechanisms may involve the modulation of cell cycle progression and apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological effects of pyrazole derivatives, including this compound:
- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, studies demonstrated significant cytotoxic effects against murine leukemia cells (L1210) and human cervix carcinoma (HeLa) cells .
- Mechanism of Action : Research indicates that the interaction of pyrazoles with cellular targets often involves hydrogen bonding and hydrophobic interactions due to their structural features. This interaction profile is critical for their biological efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and characteristics of related pyrazole compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Methyl-3-isopropylpyrazole | Methyl-substituted | Enhanced lipophilicity | Improved membrane permeability |
| 3-Pyrazoline | Saturated pyrazole | More reactive due to unsaturation | Higher reactivity in biological systems |
| 4-Acetylpyrazole | Acetyl-substituted | Known for anti-cancer properties | Potential for selective targeting |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C9H18N2/c1-8(2)10-6-5-7-11(10)9(3)4/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
KOAKIMLBUHGNBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC=CN1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















